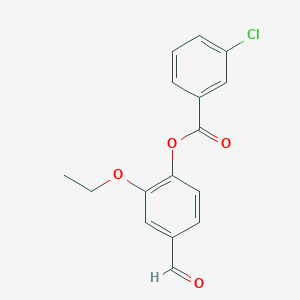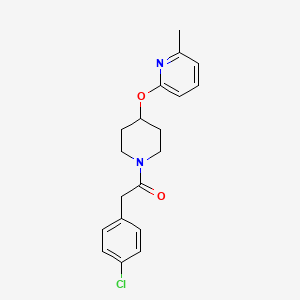
2-Ethoxy-4-formylphenyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including cyclocondensation, hydrolysis, and reduction reactions. For instance, the synthesis of 1-(p-chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetic acid involves a direct preparation from a hydrazine hydrochloride and levulinic acid, yielding a potent anti-inflammatory drug . Similarly, the synthesis of 2-formylnicotinates is achieved by starting with cyclocondensation of certain esters with Mannich base hydrochlorides or β-aminovinyl ketones, followed by hydrolysis of the acetal function . These methods could potentially be adapted for the synthesis of 2-Ethoxy-4-formylphenyl 3-chlorobenzoate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds can be characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of a synthesized compound was determined to be a dimer and crystallized in the triclinic crystal class, with specific cell parameters and space group . Although the exact structure of this compound is not provided, similar analytical methods could be used to determine its molecular structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include high-pressure hydrolysis, reduction, and addition reactions. For instance, 2-Chloro-4-aminophenol was synthesized from 3,4-dichloronitrobenzene by high-pressure hydrolysis and reduction, followed by an addition reaction with a perfluoro compound . These types of reactions are crucial for building complex molecules and could be relevant to the synthesis of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. For example, the presence of a carboxy group in a molecule can provide advantageous transformation opportunities into other functional groups . The polymorphism of a compound can also affect its physical properties, as seen with 1-(p-chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetic acid, which exhibits α, β, and γ polymorphs . These aspects are important when considering the properties of this compound, although specific data on this compound is not provided in the papers.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
The compound is involved in diverse chemical synthesis and reaction processes. For instance, it has been a subject in the synthesis of biologically interesting ethyl 6-aryl-3-ethoxy-6-oxo-2, 4-hexadienoates through the Witting reaction and other complex chemical processes. These reactions have resulted in the formation of various compounds with potential applications in different fields (Tanaka et al., 1996).
Lignin Degradation and Environmental Applications
The compound has been identified as a degradation product in the study of ligninolytic cultures, which is crucial for understanding the biodegradation of lignin, a major component of plant biomass. Such studies are important for developing biological and environmental applications, including waste management and biofuel production (Kawai, Umezawa, Higuchi, 1985).
Liquid Crystalline Properties
Research has also delved into the synthesis and characterization of compounds related to 2-Ethoxy-4-formylphenyl 3-chlorobenzoate to study their liquid crystalline properties. Understanding these properties can be pivotal in the development of new materials for displays and other optical applications (Thaker et al., 2012).
Propriétés
IUPAC Name |
(2-ethoxy-4-formylphenyl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-2-20-15-8-11(10-18)6-7-14(15)21-16(19)12-4-3-5-13(17)9-12/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWKYSLHWBZUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509342.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide](/img/structure/B2509345.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2509348.png)



![1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2509353.png)


![1-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B2509358.png)
![2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509360.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2509361.png)
